2H-Indazole, 2-(4-iodophenyl)-
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Overview
Description
2H-Indazole, 2-(4-iodophenyl)-: is a heterocyclic aromatic organic compound Indazole derivatives, including 2H-indazole, are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts such as copper or palladium.
Reductive Cyclization Reactions: This method involves the reduction of azides to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: Some methods do not require metal catalysts.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts: Copper acetate, palladium catalysts.
Major Products:
Oxidation Products: Oxidized derivatives of 2H-indazole.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted indazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2H-Indazole, 2-(4-iodophenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules .
Biology and Medicine:
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity against bacteria and fungi.
Anti-inflammatory Agents: Certain compounds show potential as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase-2 (COX-2).
Industry:
Mechanism of Action
The mechanism of action of 2H-Indazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2H-Indazole: The parent compound without the 4-iodophenyl group.
2-Phenyl-2H-Indazole: A similar compound with a phenyl group instead of the 4-iodophenyl group.
Uniqueness: The presence of the 4-iodophenyl group in 2H-Indazole, 2-(4-iodophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological activities . This makes it distinct from other indazole derivatives.
Properties
CAS No. |
81265-91-0 |
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Molecular Formula |
C13H9IN2 |
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)indazole |
InChI |
InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H |
InChI Key |
OLPARULXFXIQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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